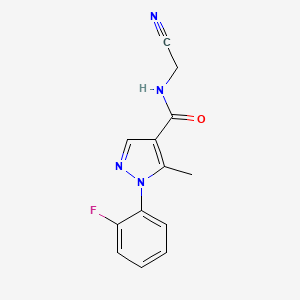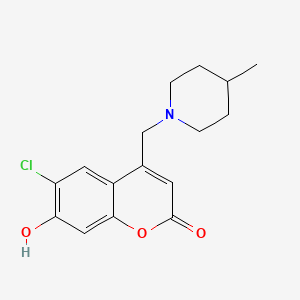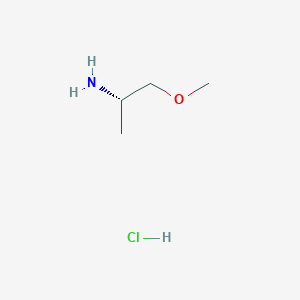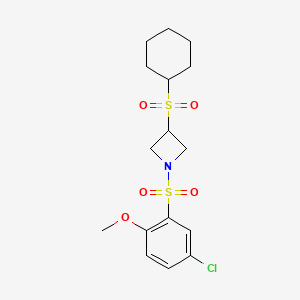
2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a chemical that appears to be related to various synthesized acetamide derivatives. Although the specific compound is not directly mentioned in the provided papers, these papers discuss related structures and may provide insight into the chemical behavior and properties of similar compounds.
Synthesis Analysis
The synthesis of related compounds involves the reaction of aromatic aldehydes or aryl isothiocyanates with 2-(acetamido)-3-(4-chlorophenyl)acrylohydrazide, which itself is prepared from 4-chlorobenzaldehyde and acetylglycine . Another related compound, N-phenyl-2,2-di(4-chlorophenoxy)acetamide, is synthesized by reacting 4-chlorophenol with N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate . These methods suggest that the synthesis of the target compound would likely involve similar reagents and conditions, such as the use of aromatic aldehydes, aniline derivatives, and specific reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of related compounds shows specific orientations and interactions. For instance, in one of the acetamide derivatives, the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring, and molecules are linked via intermolecular interactions forming chains in the crystal . These structural details are crucial as they can affect the physical and chemical properties of the compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds indicate that the target compound may also undergo reactions that involve the formation of heterocyclic rings, such as imidazoles or thiazoles, and the introduction of chlorophenyl groups . The reactivity of the acetamide group and the presence of chlorophenyl rings are likely to influence the types of chemical reactions that the target compound can participate in.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not provided, the properties of similar compounds can be inferred. The presence of chlorophenyl groups and the acetamide moiety suggests that the compound would exhibit certain polar characteristics, which could influence its solubility and interaction with solvents . The crystal structure and intermolecular interactions, as seen in related compounds, would also affect the compound's melting point, boiling point, and stability .
Applications De Recherche Scientifique
Antibacterial Applications
Several studies have synthesized and evaluated derivatives of 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide for their antibacterial activity. For instance, derivatives such as 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides and N-[3-chloro-4-(2-aryl)-2-oxo-azetidinyl]-2-(4-chlorophenyl)acetamides have been synthesized and tested against both gram-positive and gram-negative bacteria, showing moderate to good activity. The structural and physicochemical parameters of these compounds have been analyzed through QSAR studies, indicating that substituents with increased hydrophobicity or steric bulk enhance their antibacterial effectiveness (Desai, Shah, Bhavsar, & Saxena, 2008).
Anticancer Applications
Research into the anticancer potential of this compound derivatives has demonstrated promising results. For example, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings have been synthesized and screened for their antitumor activity against a wide range of human tumor cell lines. Compounds such as N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide have shown considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Another study synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl)acetamide derivatives, revealing that certain compounds exhibited significant anticancer activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).
Orientations Futures
The future directions for “2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide” could involve further studies to understand its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards. This could lead to potential applications in various fields, including medicine .
Mécanisme D'action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Based on the broad range of biological activities exhibited by similar compounds , it can be inferred that this compound may affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Given the range of biological activities exhibited by similar compounds , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c18-13-6-8-14(9-7-13)21-15(12-4-2-1-3-5-12)10-20-17(21)23-11-16(19)22/h1-10H,11H2,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIYXPYNWOJEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide](/img/structure/B2546729.png)


![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2546733.png)
![N-(4-methoxyphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2546735.png)

![4-butanoyl-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2546738.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2546741.png)
![(E)-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}ethylidene)[(4-chlorophenyl)methoxy]amine](/img/structure/B2546744.png)


![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2546748.png)

![N-(2,3-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2546750.png)